![molecular formula C11H14N2O6S B363281 4-[(4-Metoxí-3-nitrobenceno)sulfonil]morfolina CAS No. 56807-16-0](/img/structure/B363281.png)
4-[(4-Metoxí-3-nitrobenceno)sulfonil]morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O6S. It is characterized by the presence of a morpholine ring substituted with a 4-methoxy-3-nitrobenzene sulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine typically involves the nitration of 4-(4-methoxyphenyl)morpholine. This process includes converting crude 4-(4-methoxyphenyl)morpholine into its nitric acid salt, which then undergoes nitration in concentrated sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 4-[(4-methoxy-3-aminobenzene)sulfonyl]morpholine.
Substitution: Depending on the nucleophile, various substituted morpholine derivatives can be formed.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The sulfonyl group can participate in binding interactions with proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methoxyphenyl)sulfonyl]morpholine: Lacks the nitro group, resulting in different reactivity and applications.
4-[(4-Nitrophenyl)sulfonyl]morpholine: Similar structure but without the methoxy group, leading to variations in chemical behavior.
Uniqueness
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various research fields .
Propiedades
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-18-11-3-2-9(8-10(11)13(14)15)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEIACXXCBWIPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

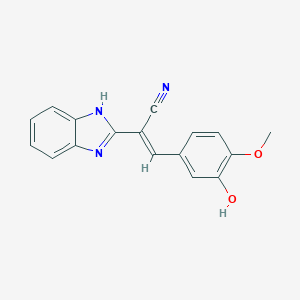
![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]butanoic acid](/img/structure/B363225.png)
![(E)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B363246.png)
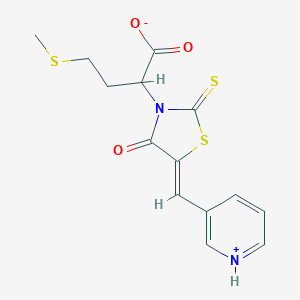
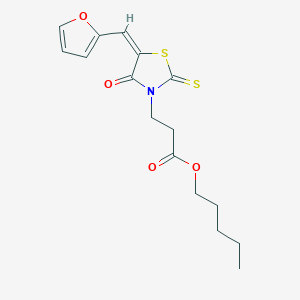
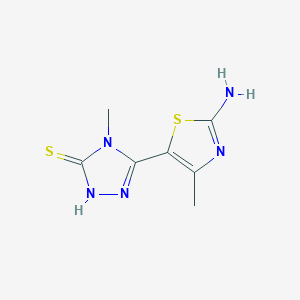
![5-[3-(allyloxy)phenyl]-4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B363259.png)
![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)

![2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B363271.png)
![2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B363272.png)
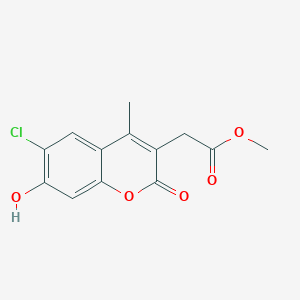
![2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B363278.png)
